molecular formula C19H15BrO B1281940 (2-Bromophenyl)diphenylmethanol CAS No. 61593-02-0

(2-Bromophenyl)diphenylmethanol

Cat. No. B1281940
CAS RN: 61593-02-0
M. Wt: 339.2 g/mol
InChI Key: YAGRKBUHJZBWKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-Bromophenyl)diphenylmethanol" is a brominated organic molecule that is structurally characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a diphenylmethanol moiety. This structure suggests potential reactivity due to the presence of the bromine atom, which can participate in various chemical reactions, and the diphenylmethanol group, which can be involved in transformations typical of alcohols and benzylic positions .

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step procedures that may include the use of halogenating agents, such as bromine, to introduce bromine atoms into the molecular framework. For instance, the synthesis of enantiomerically pure diarylethanes starting from brominated intermediates demonstrates the utility of bromine in constructing complex molecules with high enantiomeric purities . Additionally, the preparation of 2-(bromomethyl)benzophenone through side-chain bromination of 2-methylbenzophenone indicates the relevance of bromine in the generation of reactive intermediates for further transformations .

Molecular Structure Analysis

The molecular structure of "(2-Bromophenyl)diphenylmethanol" and related compounds is characterized by the presence of aromatic rings, which can influence the reactivity and the outcome of chemical reactions. For example, the bulky ferrocenyl group in a related compound was found to play an important role in the enantioselectivities of catalytic asymmetric reactions, demonstrating the impact of molecular structure on chemical properties .

Chemical Reactions Analysis

Brominated compounds like "(2-Bromophenyl)diphenylmethanol" can undergo various chemical reactions. The presence of the bromine atom makes them suitable for nucleophilic substitution reactions, as seen in the generation of isobenzofurans from 2-(α-bromoalkyl)benzophenones . Moreover, the alcohol functionality allows for reactions typical of alcohols, such as esterification or conversion into leaving groups for further substitution reactions. The compound's ability to participate in Wittig olefination, as seen in the synthesis of cyclic α-alkoxyphosphonium salts from related brominated alcohols, highlights its versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(2-Bromophenyl)diphenylmethanol" are influenced by its molecular structure. The presence of the bromine atom and the diphenylmethanol group can affect properties such as boiling point, melting point, solubility, and reactivity. The bromine atom, in particular, can increase the molecular weight and potentially enhance the compound's reactivity towards nucleophilic agents. The diphenylmethanol moiety may contribute to the compound's ability to form hydrogen bonds, impacting its solubility and boiling point .

Scientific Research Applications

Reactions with Carbonyl Compounds

(2-Aminophenyl)diphenylmethanol, a compound structurally related to (2-Bromophenyl)diphenylmethanol, reacts with various ketones to form arylimines, tetrahydroacridin-1(2H)-one, and benzoxazine compounds. These reactions have been studied for their potential in synthesizing complex organic structures and intermediates (Gromachevskaya et al., 2018).

Molecular Chirality Studies

Research into the synthesis and properties of 13C-substituted chiral diphenylmethanol, which includes derivatives like (2-Bromophenyl)diphenylmethanol, has been conducted. This includes studies on absolute configuration and circular dichroism spectra, contributing to the understanding of molecular chirality (Harada et al., 2000).

Electron-Transport in Organic Light-Emitting Diodes

(m-Bromophenyl)diphenylphosphine oxide, a compound related to (2-Bromophenyl)diphenylmethanol, has been synthesized for use in organic light-emitting diodes (OLEDs). Such compounds are important for improving the operational stability and power efficiency of OLEDs, indicating a potential application area for (2-Bromophenyl)diphenylmethanol (Tan et al., 2016).

Synthesis of π-Conjugated Polymers

The use of derivatives like (5-bromo-4-hexylthiophen-2-yl)diphenylmethanol in the synthesis of poly(3-hexylthiophene), a model conjugated polymer, showcases an application in polymer chemistry. This process involves ipso-arylative cross-coupling, underlining the role of bromophenyl diphenylmethanol compounds in polymer synthesis (Shih et al., 2018).

Photoluminescence in Organic Compounds

2-(4-Bromophenyl)-3-(4-diphenylaminophenyl)acrylonitrile, closely related to (2-Bromophenyl)diphenylmethanol, has been synthesized and used in the study of photoluminescent properties of organic compounds. These compounds emit green fluorescence and have good thermal stability, indicating potential applications in optical materials and sensors (Li et al., 2011).

Asymmetric Catalysis

(2-Bromophenyl)diphenylmethanol and its derivatives have been studied in the context of asymmetric catalysis. For instance, their role in the asymmetric reduction of ketones to secondary alcohols highlights their potential as catalysts in stereochemical synthesis (Thvedt et al., 2011).

properties

IUPAC Name

(2-bromophenyl)-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGRKBUHJZBWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00536132
Record name (2-Bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromophenyl)diphenylmethanol

CAS RN

61593-02-0
Record name (2-Bromophenyl)(diphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00536132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromophenyl)diphenylmethanol
Reactant of Route 2
Reactant of Route 2
(2-Bromophenyl)diphenylmethanol
Reactant of Route 3
Reactant of Route 3
(2-Bromophenyl)diphenylmethanol
Reactant of Route 4
Reactant of Route 4
(2-Bromophenyl)diphenylmethanol
Reactant of Route 5
Reactant of Route 5
(2-Bromophenyl)diphenylmethanol
Reactant of Route 6
Reactant of Route 6
(2-Bromophenyl)diphenylmethanol

Citations

For This Compound
4
Citations
C Que, Q Qi, DY Zemlyanov, H Mo, A Deac… - Crystal Growth & …, 2020 - ACS Publications
Carbon-bound halogen atoms (iodine, bromine, chlorine, and occasionally fluorine) are known to act as electron acceptors and form interactions with different species capable of acting …
Number of citations: 31 pubs.acs.org
J Nandi - 2014 - core.ac.uk
An efficient CuI/1, 10-phenanthrolinecatalysed hydroxylation of α, α-dialkyl-(2-bromoaryl) methanols to α, α-dialkyl-(2-hydroxyaryl) methanols has been achieved. The synthesis of these …
Number of citations: 4 core.ac.uk
T Iwai, R Tanaka, M Sawamura - Organometallics, 2016 - ACS Publications
A new class of triarylmethane-based phosphines (L1–L4) and their Pd(II) and Rh(I) complexes were synthesized and subsequently characterized by NMR spectroscopy and X-ray …
Number of citations: 23 pubs.acs.org
SB Bodendiek, C Rubinos, MP Trelles… - Frontiers in …, 2012 - frontiersin.org
The paucity of specific pharmacological agents has been a major impediment for delineating the roles of gap junction (GJ) channels formed by connexin proteins in physiology and …
Number of citations: 14 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.